2-chloro-5-{5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid
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Overview
Description
2-CHLORO-5-[5-({2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL}SULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID is a complex organic compound featuring a benzoic acid core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-[5-({2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL}SULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID typically involves multiple steps, including the formation of the benzoic acid core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Benzoic Acid Core: This step often involves the chlorination of benzoic acid derivatives under controlled conditions.
Introduction of the Tetrazole Group: This can be achieved through cycloaddition reactions involving azides and nitriles.
Attachment of the Trifluoromethyl Aniline Group: This step may involve nucleophilic substitution reactions.
Sulfur Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-5-[5-({2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL}SULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-CHLORO-5-[5-({2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL}SULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-CHLORO-5-[5-({2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL}SULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-CHLORO-5-[5-({2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL}SULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H11ClF3N5O3S |
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Molecular Weight |
457.8 g/mol |
IUPAC Name |
2-chloro-5-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyltetrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C17H11ClF3N5O3S/c18-13-5-4-11(7-12(13)15(28)29)26-16(23-24-25-26)30-8-14(27)22-10-3-1-2-9(6-10)17(19,20)21/h1-7H,8H2,(H,22,27)(H,28,29) |
InChI Key |
DSWKQBBBENKPLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC(=C(C=C3)Cl)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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